![molecular formula C15H15N B2583162 7-Phenyl-1,2,3,4-tetrahydroquinoline CAS No. 60640-17-7](/img/structure/B2583162.png)
7-Phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-Phenyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C15H15N . It is a solid substance at room temperature . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines has been achieved through various methods. One such method involves the reduction or oxidation followed by cyclization . Another method involves a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . Other methods include SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The molecular structure of 7-Phenyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a phenyl group attached at the 7-position . The molecular weight of this compound is 209.29 .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . They participate in both electrophilic and nucleophilic substitution reactions . In addition, they have been involved in various multicomponent reactions for functionalization .Physical And Chemical Properties Analysis
7-Phenyl-1,2,3,4-tetrahydroquinoline is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Medicinal Chemistry
7-Phenyl-1,2,3,4-tetrahydroquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes 7-Phenyl-1,2,3,4-tetrahydroquinoline a potential candidate for medicinal chemistry research.
Drug Discovery
The THIQ scaffold, to which 7-Phenyl-1,2,3,4-tetrahydroquinoline belongs, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity, contributing to the field of drug discovery .
Antiarrhythmic Drugs
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in many synthetic pharmaceuticals . For instance, Nicainoprol, an antiarrhythmic drug, contains this core structure .
Antiviral and Antifungal Antibiotics
Virantmycin, an antiviral antibiotic that also possesses antifungal activity, is another example of a pharmaceutical that contains the 1,2,3,4-tetrahydroquinoline nucleus .
Schistosomicide Drugs
Oxamniquine, a schistosomicide, is a synthetic pharmaceutical that contains the 1,2,3,4-tetrahydroquinoline nucleus .
Fungicidal Activity
7-Phenyl-1,2,3,4-tetrahydroquinoline is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which display fungicidal activity .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 corresponds to "Causes serious eye irritation" . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, future research directions may include the development of new synthetic strategies for constructing the core scaffold and the exploration of new biological activities .
properties
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOTBWGEXECMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-1,2,3,4-tetrahydroquinoline |
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